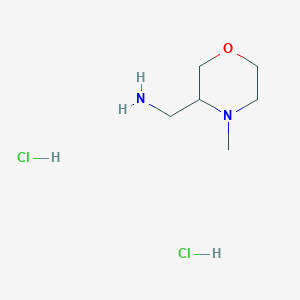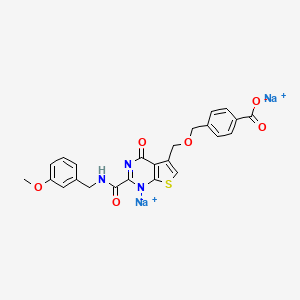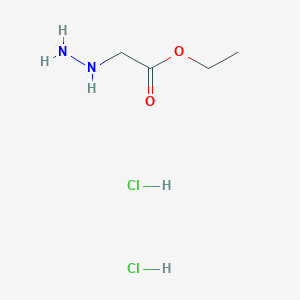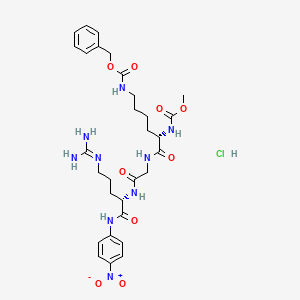
2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride
Übersicht
Beschreibung
The compound “2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride” is likely to be a synthetic organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The trifluoromethyl group is often used in drug design to improve stability and lipophilicity. The 1,3,4-oxadiazole ring is a heterocyclic compound, and it is also found in various drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, possibly through a cyclization reaction. The trifluoromethyl group could be introduced using various methods, such as the use of trifluoromethylating reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and 1,3,4-oxadiazole rings, and the trifluoromethyl group. These functional groups could potentially engage in various interactions, such as hydrogen bonding or dipole-dipole interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could in turn influence properties such as solubility and stability .Wissenschaftliche Forschungsanwendungen
- Application: This compound is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .
- Method of Application: The compound is incorporated into the linker region of bifunctional protein degraders, which may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
- Results: The specific outcomes of using this compound in PROTAC development are not provided in the source .
- Application: This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Method of Application: The protocol involves a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- .
(2-(Piperidin-4-yl)phenyl)methanol hydrochloride
Protodeboronation of Pinacol Boronic Esters
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-piperidin-4-yl-5-(trifluoromethyl)-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-14-13-6(15-7)5-1-3-12-4-2-5;/h5,12H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAZOGIVWQFJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)

![[(1R,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1436095.png)

![(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1436097.png)

![7-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B1436101.png)


iodonium p-toluenesulfonate](/img/structure/B1436104.png)